1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride
Overview
Description
1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinyl group and a piperidinylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidinyl and piperidinylamine precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the reaction conditions employed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or amines. These reactions are usually conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical research to study enzyme mechanisms and protein interactions.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents for treating diseases such as cancer and diabetes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 1-(2-Chloropyrimidin-5-yl)ethanone and 2-Amino-5-chloropyrimidine.
Uniqueness: The presence of the piperidinylamine group in this compound distinguishes it from other pyrimidinyl compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYNDYWILTDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=N2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.